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Introduction

Tannins are a diverse group of water-soluble polyphenolic compounds naturally present in

many fruits.[1] While they contribute to the antioxidant properties of juices, high concentrations

can lead to undesirable organoleptic qualities such as astringency, bitterness, and the

formation of haze or sediment upon storage.[2] Tannase (tannin acyl hydrolase, E.C. 3.1.1.20)

is a hydrolytic enzyme that catalyzes the breakdown of ester and depside bonds in

hydrolyzable tannins, such as tannic acid, yielding simpler, less astringent molecules like gallic

acid and glucose.[3] This enzymatic treatment is a highly specific and effective method for

improving the quality, clarity, and consumer acceptance of various fruit juices.

These application notes provide an overview of the use of tannase in the detannification of fruit

juices, summarizing key quantitative data and offering detailed protocols for relevant

experimental procedures.

Application Notes
Tannase treatment has been successfully applied to a variety of fruit juices to reduce tannin

content, decrease astringency, and improve overall quality. The effectiveness of the treatment

depends on several factors, including enzyme concentration, incubation time, temperature, and

the specific characteristics of the juice matrix.
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Data Presentation: Efficacy of Tannase Treatment on
Various Fruit Juices
The following tables summarize the quantitative outcomes of tannase application on different

fruit juices as reported in scientific literature.

Table 1: Optimal Conditions for Tannase Treatment in Fruit Juices

Fruit Juice
Enzyme
Source

Optimal
Enzyme
Conc.

Optimal
Temperatur
e (°C)

Optimal
Time (min)

Reference(s
)

Pomegranate
Aspergillus

niger

33.9 U/100

mL
30 90

Orange
Klebsiella

pneumoniae
4.5 U/mL 35 210

Apple
Serratia

marcescens

1 mL (253

U/mL) per 10

mL juice

Room

Temperature
180

Guava
Aspergillus

niger
2.0% (w/v) 30 60

Jamun
Aspergillus

ficuum
0.05% (w/v) 40 80

Grape
Citrobacter

freundii

1.5 mL (0.432

U/g) per 10

mL juice

37 100

Aonla
Aspergillus

niger

36.6 Units

per 15 mL

juice

37 180

Table 2: Effects of Tannase Treatment on Juice Quality Parameters
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Fruit Juice
Tannin
Reduction (%)

Change in
Clarity/Turbidit
y

Other Key
Findings

Reference(s)

Pomegranate
27.8% decrease

in punicalagin

Improved

sensory scores

(color, taste,

flavor)

24.2% increase

in ellagic acid;

32.3% increase

in gallic acid;

Enhanced

antioxidant

activity.

Orange 42.45% Haze reduction -

Apple ~45%
62% clarification

in 3 hrs

Increased total

reducing sugars

by ~50% after 5

hours.

Guava 59.23% - -

Pomegranate 43%
39% decrease in

turbidity

13% increase in

reducing sugars.

Aonla 68.8%
Reduced

astringency

Minimal (2%)

loss of Vitamin

C.

Grape 46%
Improved overall

quality
-

Pomegranate &

Grape
55%

Debittering,

improved

acceptance

-

Mandatory Visualizations
Biochemical Pathway: Mechanism of Tannase Action
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Caption: Enzymatic hydrolysis of a hydrolyzable tannin by tannase.

Experimental Workflow: Juice Detannification and
Analysis
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Caption: General experimental workflow for enzymatic detannification.

Experimental Protocols
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Protocol 1: Determination of Tannase Activity
This protocol is based on a spectrophotometric method that measures the amount of gallic acid

released from a substrate like methyl gallate or tannic acid.

Materials:

Tannase enzyme solution

Substrate: 0.35% (w/v) tannic acid or methyl gallate solution

Buffer: 0.05 M Citrate Buffer (pH 5.5)

Rhodanine solution (0.667% in methanol)

0.5 M KOH

Spectrophotometer

Water bath

Procedure:

Reaction Setup: In a test tube, mix 0.5 mL of the crude or purified enzyme solution with 2.0

mL of the 0.35% (w/v) tannic acid substrate solution (prepared in citrate buffer).

Incubation: Incubate the reaction mixture in a water bath at a specified temperature (e.g.,

40°C) for a defined period (e.g., 40 minutes). Prepare a control tube with heat-denatured

enzyme.

Reaction Termination (Rhodanine Method): The reaction can be stopped and color

developed for measurement. A common method involves rhodanine, which reacts

specifically with the produced gallic acid.

Take an aliquot of the reaction mixture.

Add 0.5 mL of rhodanine solution and let it stand for 5 minutes.

Add 0.5 mL of 0.5 M KOH.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b8822749?utm_src=pdf-body
https://www.benchchem.com/product/b8822749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dilute the mixture with 8.0 mL of distilled water.

Measurement: After 10 minutes for color development, measure the absorbance at 520 nm

against a reagent blank.

Calculation: Calculate the amount of gallic acid released using a standard curve prepared

with known concentrations of gallic acid.

Unit Definition: One unit (U) of tannase activity is typically defined as the amount of enzyme

that liberates 1 µmole of gallic acid per minute under the specified assay conditions.

Protocol 2: Quantification of Total Phenolic/Tannin
Content
The Folin-Ciocalteu method is a widely used assay to determine the total phenolic content,

which is often correlated with tannin concentration in fruit juices.

Materials:

Fruit juice sample (control and enzyme-treated)

Folin-Ciocalteu reagent (diluted 1:10 with distilled water)

Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

Gallic acid standard solutions

Spectrophotometer

Procedure:

Sample Preparation: Dilute the fruit juice sample appropriately with distilled water.

Reaction:

Pipette 0.2 mL of the diluted sample into a test tube.

Add 1.0 mL of 1/10 diluted Folin-Ciocalteu reagent.
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Mix and let the solution stand at room temperature for 10 minutes.

Add 0.8 mL of the 7.5% sodium carbonate solution.

Incubation: Incubate the mixture at room temperature for 30-40 minutes to allow for color

development.

Measurement: Measure the absorbance of the solution at approximately 725-745 nm against

a blank.

Calculation:

Prepare a standard curve using known concentrations of gallic acid.

Determine the total phenolic content of the juice samples from the standard curve.

Results are typically expressed as mg of Gallic Acid Equivalents (GAE) per 100 mL of

juice.

The percentage of tannin reduction is calculated by comparing the GAE of the treated

sample to the control sample.

Protocol 3: General Procedure for Enzymatic Treatment
of Fruit Juice
This protocol outlines a general workflow for the detannification of a fruit juice sample.

Materials:

Raw, unclarified fruit juice

Tannase enzyme preparation

pH meter and buffers (for pH adjustment, if necessary)

Incubator or shaking water bath

Centrifuge
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Procedure:

Juice Preparation: Prepare fresh fruit juice and filter it through cheesecloth to remove large

solids. Store at 4°C until use.

Sample Distribution: Aliquot the juice into treatment vessels (e.g., 100 mL of juice in 250 mL

flasks). Prepare a control sample for each treatment set, to which an equivalent volume of

buffer or water will be added instead of the enzyme.

Enzyme Addition: Add the predetermined optimal concentration of tannase to the treatment

flasks. For example, add 33.9 U of tannase per 100 mL of pomegranate juice.

Incubation: Incubate the flasks in a shaking incubator at the optimal temperature and for the

optimal duration (e.g., at 30°C for 90 minutes).

Enzyme Inactivation: After incubation, immediately stop the enzymatic reaction by heat

treatment. A common method is to heat the juice to 90°C for 5 minutes.

Cooling and Clarification: Cool the juice to room temperature. Centrifuge the juice to remove

any precipitates formed.

Analysis: Analyze the supernatant (the clarified, detannified juice) for tannin content, clarity,

color, total soluble solids (TSS), antioxidant activity, and sensory properties, comparing the

results with the control sample.

Conclusion

The application of tannase is a potent biotechnological tool for the food and beverage industry.

It effectively reduces the tannin content in fruit juices, leading to a significant improvement in

clarity, reduction of astringency and bitterness, and enhanced overall sensory acceptability. The

protocols and data provided herein serve as a comprehensive guide for researchers and

industry professionals to optimize the detannification process for various fruit juices, thereby

enhancing product quality and commercial value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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